molecular formula C20H23ClN2O4 B236355 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide

货号 B236355
分子量: 390.9 g/mol
InChI 键: SQLQXWPRYXJAJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. This compound has been found to be effective in targeting and inhibiting the growth of cancer cells.

作用机制

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide involves the targeting of a specific protein known as folate receptor alpha (FRα). FRα is overexpressed on the surface of many cancer cells, making it an attractive target for cancer therapy. 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide binds to FRα, which leads to the internalization and degradation of the receptor. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been shown to induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). ADCC involves the binding of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide to cancer cells, which then triggers the immune system to attack and destroy the cells. CDC involves the activation of the complement system, which also leads to the destruction of cancer cells.

实验室实验的优点和局限性

One advantage of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is that it is a monoclonal antibody, which means that it can be produced in large quantities and with a high degree of purity. This makes it an attractive candidate for use in laboratory experiments. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is that it is specific to FRα, which means that it may not be effective against all types of cancer cells. In addition, the use of monoclonal antibodies can be expensive, which may limit their use in some laboratory settings.

未来方向

There are a number of future directions for the development of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide. One potential direction is the use of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is the development of new monoclonal antibodies that target other proteins involved in cancer cell growth and proliferation. Finally, there is the potential to use 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide as a diagnostic tool for the detection of FRα-positive cancer cells.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is a promising monoclonal antibody that has been developed for the treatment of cancer. Its ability to target and inhibit the growth of cancer cells, as well as its favorable safety profile, make it an attractive candidate for further development. While there are limitations to its use in laboratory experiments, there are a number of future directions for the development of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide that hold promise for the treatment of cancer.

合成方法

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide involves the use of monoclonal antibody technology. Monoclonal antibodies are produced by fusing myeloma cells with B-cells that produce a specific antibody. The resulting hybridoma cells can be grown in culture to produce large quantities of the monoclonal antibody. In the case of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, the hybridoma cells were generated by immunizing mice with cancer cells. The resulting monoclonal antibody was then purified and tested for its ability to inhibit cancer cell growth.

科学研究应用

2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been shown to be effective in inhibiting the growth of a variety of cancer cell types, including breast, ovarian, and pancreatic cancer cells. In addition, 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been found to be well-tolerated in animal models, suggesting that it may have a favorable safety profile in humans.

属性

产品名称

2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide

分子式

C20H23ClN2O4

分子量

390.9 g/mol

IUPAC 名称

2-(4-chloro-3-methylphenoxy)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C20H23ClN2O4/c1-14-11-16(3-5-17(14)21)27-13-20(24)22-18-12-15(25-2)4-6-19(18)23-7-9-26-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)

InChI 键

SQLQXWPRYXJAJW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl

规范 SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。